2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol
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Overview
Description
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dioxolo ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under acidic conditions.
Construction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and an aldehyde.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Final Coupling: The final step involves coupling the quinoline-dioxolo intermediate with the pyrazole intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The methyl group on the dioxolo ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol involves its interaction with various molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.
Signal Transduction Pathways: It can modulate signal transduction pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core.
Pyrazole Derivatives: Compounds like celecoxib, which contain a pyrazole ring.
Dioxolo Compounds: Compounds like methylenedioxyamphetamine (MDA), which contain a dioxolo ring.
Uniqueness
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is unique due to its combination of three distinct structural motifs (quinoline, dioxolo, and pyrazole), which confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[5-(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-11-4-15(13-5-17-18(25-10-24-17)6-14(13)20-11)21-8-12-7-19-22(2-3-23)16(12)9-21/h4-7,23H,2-3,8-10H2,1H3 |
InChI Key |
ZYAKFNUGSLCIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)N4CC5=C(C4)N(N=C5)CCO |
Origin of Product |
United States |
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